Cambridge id 6123408
Description
Cambridge ID 6123408 corresponds to a study titled "Histopathological and Reproductive Evaluation in Male Rats Fed *Jatropha curcas Seed Cake with or Without Alkaline Hydrolysis and Subjected to Heat Treatment"* (Teixeira Sousa Moura et al., 2017) . This research investigates the safety and biological effects of Jatropha curcas seed cake, a byproduct of biofuel production, when used as animal feed. Key findings include:
- Toxicity Profile: Rats fed non-detoxified seed cake exhibited testicular degeneration, reduced sperm counts, and hepatic necrosis, indicating the presence of toxic phorbol esters.
- Detoxification Methods: Alkaline hydrolysis and heat treatment significantly reduced toxicity, restoring normal reproductive and hepatic parameters.
- Mechanistic Insights: The study highlights the role of phorbol esters (e.g., curcin) in toxicity, which activate protein kinase C pathways, leading to oxidative stress and apoptosis .
This work is critical for developing safe applications of Jatropha byproducts in agriculture and bioenergy sectors.
Properties
Molecular Formula |
C12H20N6 |
|---|---|
Molecular Weight |
248.33g/mol |
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-4-methylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C12H20N6/c1-9-8-10(2)15-12(14-9)16-11(13)18-6-4-17(3)5-7-18/h8H,4-7H2,1-3H3,(H2,13,14,15,16) |
InChI Key |
UXQZKGLGWWCIOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C)C |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C)C |
Origin of Product |
United States |
Chemical Reactions Analysis
Chemical Reaction Data Extraction and Standardization
Modern tools and databases enable systematic analysis of chemical reactions. For example:
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PubChem’s Compound Database ( ) standardizes chemical structures and links substances to biological assay data. A compound’s reactivity can be inferred via associations with reaction pathways or bioassay outcomes.
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Open Reaction Database (ORD) ( ) provides structured reaction data, including reactants, conditions, and yields, which can be cross-referenced with experimental or simulated data for "Cambridge id 6123408."
Key Parameters for Reaction Analysis:
Cross-Coupling Reactions in Drug Development
While specific reactions for "this compound" are unavailable, analogous methodologies from palladium-catalyzed cross-coupling reactions ( ) highlight how structure-activity relationships (SAR) are explored:
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Suzuki–Miyaura Coupling : Forms carbon-carbon bonds using aryl halides and boronic acids.
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Buchwald–Hartwig Amination : Constructs carbon-nitrogen bonds for heterocyclic frameworks.
Optimization Workflow for Scalable Reactions ( ):
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Condition Screening : Test solvents (1,4-dioxane), bases (K₃PO₄), and ligands (XantPhos).
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Epimerization Mitigation : Adjust pH and temperature to preserve stereochemistry.
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Scale-Up Validation : Apply optimized conditions to multi-kilogram batches.
Machine Learning and Reaction Prediction
Predictive models trained on reaction datasets (e.g., CLEF ChEMU-2020 ( )) can infer plausible reactions for uncharacterized compounds:
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Key Features for Prediction :
Example Reaction Prediction Output ( ):
| Reactant | Product | Barrier Height (kcal/mol) | Key Descriptors |
|---|---|---|---|
| Benzene + HF | Fluorobenzene | 25.3 | Hirshfeld charge at C-4 ( ) |
| Acyl cyanide + Acid | α-Cyanoamide | 18.7 | Electrophilicity index ( ) |
Single-Molecule Reaction Dynamics
Advanced techniques like acoustic droplet ejection mass spectrometry ( ) and single-molecule spectroscopy ( ) provide ultrahigh-throughput insights:
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Fragmentation Patterns : Identify reaction pathways via selective boron/nitrogen/oxygen fragmentation ( ).
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Real-Time Monitoring : Track intermediates (e.g., oxazole derivatives 14 ) in photocatalyzed reactions ( ).
Recommendations for Further Analysis
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Database Query : Search PubChem (CID:6123408) or ORD for structured reaction data ( ).
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Computational Modeling : Use DFT (e.g., M06-2X/aug-cc-pVDZ) to simulate reaction pathways ( ).
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Experimental Validation : Apply high-throughput screening ( ) to identify optimal reaction conditions.
This synthesis of methodologies provides a roadmap for analyzing "this compound" using cutting-edge tools in chemical informatics, reaction engineering, and predictive analytics.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the toxicological and pharmacological profile of Jatropha curcas compounds, we compare its key phytochemicals (e.g., curcin, phorbol esters) with structurally or functionally similar compounds. Data are synthesized from peer-reviewed studies and physicochemical databases (Table 1).
Table 1: Comparative Analysis of Key Compounds
Key Comparative Insights:
Toxicity Mechanisms: Jatropha phorbol esters (e.g., curcin) exhibit potent cytotoxicity via protein kinase C activation, unlike oleanolic acid, which enhances insulin secretion and reduces oxidative stress . CAS 6007-85-8, a thiophene derivative, shows high skin permeability (-6.55 cm/s log Kp) but lacks systemic toxicity, contrasting with Jatropha toxins .
Therapeutic Potential: Oleanolic acid (C₃₀H₄₈O₃) shares antidiabetic properties with Jatropha extracts but lacks their toxicity, making it a safer candidate for drug development .
Structural and Functional Divergence: While Jatropha phorbol esters are diterpenes, oleanolic acid is a triterpenoid. This structural difference underpins their divergent biological effects: phorbol esters promote inflammation, whereas oleanolic acid suppresses it . CAS 6007-85-8’s sulfonic acid group enhances water solubility compared to Jatropha’s lipophilic phorbol esters, influencing their respective applications in pharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
